S-Methyldihydroziprasidone-13C,d3 is a labeled derivative of the antipsychotic drug ziprasidone, which is primarily used in the treatment of schizophrenia and bipolar disorder. This compound is characterized by the incorporation of carbon-13 and deuterium isotopes, enhancing its utility in pharmacokinetic studies and metabolic research. The labeling allows for precise tracking of the compound's behavior in biological systems, facilitating a deeper understanding of its pharmacodynamics and pharmacokinetics.
S-Methyldihydroziprasidone-13C,d3 is derived from ziprasidone, which belongs to the class of atypical antipsychotics. It functions as a serotonin-dopamine antagonist, influencing neurotransmitter systems in the brain. The compound can be classified under the broader category of psychiatric medications, specifically targeting conditions like schizophrenia and mood disorders.
The synthesis of S-Methyldihydroziprasidone-13C,d3 involves several key steps starting from ziprasidone. The process typically includes:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yields and purity. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of isotopes and verify the structure of the final product.
The molecular formula for S-Methyldihydroziprasidone-13C,d3 is C21H21ClN4OS with specific isotopic labels at designated positions. The presence of a sulfur atom in the thiazole ring and a chlorine atom contributes to its unique properties.
S-Methyldihydroziprasidone-13C,d3 can participate in various chemical reactions typical for pharmaceuticals:
Analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are utilized to monitor these reactions and determine the stability and reactivity profiles of S-Methyldihydroziprasidone-13C,d3.
S-Methyldihydroziprasidone-13C,d3 acts primarily as an antagonist at serotonin receptors (5-HT2A) and dopamine receptors (D2). This dual action helps balance neurotransmitter levels in the brain, alleviating symptoms associated with psychotic disorders.
Research indicates that by blocking these receptors, S-Methyldihydroziprasidone-13C,d3 reduces dopaminergic overactivity linked to psychosis while enhancing serotonergic activity that can stabilize mood.
Relevant analyses using differential scanning calorimetry (DSC) may provide insights into thermal properties.
S-Methyldihydroziprasidone-13C,d3 serves several important roles in scientific research:
This compound enhances our understanding of antipsychotic mechanisms and contributes to developing more effective treatment strategies for mental health disorders.
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: